ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Description
Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring:
- A 4,5-dihydro-1,2-oxazole (isoxazoline) core, a five-membered ring with one oxygen and one nitrogen atom.
- An ethyl ester group at position 3 of the isoxazoline ring.
- A phenoxy substituent at position 5, modified with a (methoxyimino)methyl group at the ortho position of the benzene ring.
Properties
IUPAC Name |
ethyl 5-[[2-[(E)-methoxyiminomethyl]phenoxy]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-3-20-15(18)13-8-12(22-17-13)10-21-14-7-5-4-6-11(14)9-16-19-2/h4-7,9,12H,3,8,10H2,1-2H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVFIINVLKARJO-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)COC2=CC=CC=C2C=NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)COC2=CC=CC=C2/C=N/OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves a multi-step process:
Formation of the oxazole ring: : This step often starts with a cyclization reaction involving suitable precursors under acidic or basic conditions.
Introduction of the phenoxy group: : This can be achieved through nucleophilic substitution reactions where the phenoxy group is introduced via an alkyl halide intermediate.
Addition of the methoxyimino group: : A methoxyimino group can be added through a condensation reaction using methoxyamine and formaldehyde.
Esterification: : Finally, the carboxylic acid group is esterified using ethanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production methods are typically scaled up versions of laboratory protocols. These processes are optimized for yield and cost-effectiveness, involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the methoxyimino group can produce corresponding amine derivatives using agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidized derivatives: : Formation of hydroxyl and ketone functionalities.
Reduced derivatives: : Amines and imines.
Substituted products: : Various phenoxy substituted compounds.
Scientific Research Applications
Example Synthesis Procedure
-
Starting Materials:
- Appropriate aldehydes
- Hydroxylamine hydrochloride
- Ethyl acetoacetate
-
Reactions:
- Condensation reactions to form intermediates.
- Cyclization to form the oxazole ring.
- Final esterification to yield the target compound.
Research indicates that compounds containing oxazole rings often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has been investigated for its potential therapeutic applications.
Case Studies
-
Anti-inflammatory Activity:
A study evaluated the anti-inflammatory effects of similar oxazole derivatives in carrageenan-induced edema models. Compounds with structural similarities showed moderate to strong anti-inflammatory properties compared to standard drugs like Piroxicam and Meloxicam . -
Anticancer Potential:
Another investigation focused on the anticancer properties of isoxazole derivatives synthesized from hydroxylamine and various aldehydes. These derivatives demonstrated promising cytotoxic effects against different cancer cell lines, suggesting a potential pathway for further drug development .
Data Table: Comparison of Biological Activities
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It can interact with enzymes, receptors, or nucleic acids, depending on its chemical structure and the specific functional groups present.
Pathways: : The pathways often involve binding to active sites of proteins or incorporation into metabolic cycles, leading to inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Structural Analogues from the (Methoxyimino)acetate Family
The target compound shares structural motifs with metabolites and synthetic derivatives of Kresoxim-methyl , a strobilurin fungicide. Key analogues include:
Impact of Functional Groups :
- The methoxyimino group at the ortho position of the phenoxy ring may influence steric hindrance and metabolic stability compared to methyl or hydroxymethyl substituents .
Isoxazoline-Based Agrochemicals
Isoxadifen-ethyl (ethyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate) is a herbicide safener with structural parallels:
Key Contrasts :
- The diphenyl groups in isoxadifen-ethyl confer extreme hydrophobicity, reducing water solubility compared to the target compound’s polar methoxyimino-phenoxy substituent .
Chlorinated Isoxazoline Derivatives
Chlorinated analogues highlight the role of halogenation in modulating activity:
Functional Insights :
Formyl-Substituted Analogues
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate (CAS: Not specified, ):
- Features a formyl group on the phenoxy ring instead of methoxyimino.
Biological Activity
Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate, also known by its CAS number 338954-21-5, is a compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 306.31 g/mol. The predicted boiling point is approximately 426.7 °C, and the density is around 1.23 g/cm³ .
The biological activity of this compound can be attributed to its structural features that interact with various biological targets. The oxazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Specifically, compounds with oxazole structures have been studied for their effects on prolyl oligopeptidase (PREP), which plays a role in neurodegenerative diseases .
Biological Activity Studies
Recent studies have highlighted the potential of this compound in various biological assays:
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, related oxazole derivatives showed inhibition against various bacterial strains with ID50 values ranging from M for S. faecium to M for E. coli .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects by inhibiting PREP activity. The IC50 value for related compounds has been reported as low as 5 nM, suggesting potent inhibition . This inhibition could potentially lead to reduced aggregation of neurotoxic proteins such as α-synuclein.
Case Studies
Several case studies have investigated the efficacy of this compound in specific biological contexts:
- Study on Neurodegeneration : A recent study examined the effects of oxazole-based compounds on neurodegenerative models. It was found that these compounds significantly reduced neuroinflammation and improved cognitive function in animal models .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxazole derivatives against resistant bacterial strains. This compound was part of a series tested and showed promising results against multi-drug resistant pathogens .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O5 |
| Molecular Weight | 306.31 g/mol |
| Boiling Point | ~426.7 °C |
| Density | ~1.23 g/cm³ |
| Antimicrobial ID50 (S. faecium) | M |
| Neuroprotective IC50 | 5 nM |
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate?
- Methodological Answer : Synthesis optimization involves evaluating substituent effects and reaction conditions. For example, substituents on the phenoxy ring (e.g., methyl, hydroxy, or formyl groups) influence yield and regioselectivity . Key steps include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance imine formation and oxazole cyclization.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethers (THF) favor ring closure.
- Reaction Time/Temperature : Controlled heating (60–80°C) minimizes side reactions like over-oxidation or hydrolysis of the oxazole ring .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxyimino (δ 3.8–4.0 ppm) and oxazole protons (δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated m/z 374.12 for C₁₈H₁₈N₂O₅) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry of the dihydro-oxazole ring and E-configuration of the methoxyimino group .
Advanced Research Questions
Q. What metabolic pathways are predicted for this compound in biological systems, and how do they vary across species?
- Methodological Answer : Comparative metabolic studies in rats, goats, and fish (e.g., rainbow trout) reveal species-specific Phase I/II transformations :
| Metabolite | Major Pathway | Species |
|---|---|---|
| Oxazole ring hydroxylation | Cytochrome P450 oxidation | Rat, Goat |
| Methoxyimino hydrolysis | Esterase-mediated cleavage | Rainbow Trout |
| Glucuronide conjugation | UGT-mediated Phase II metabolism | Goat (not trout) |
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?
- Methodological Answer : SAR strategies include:
- Substituent Variation : Replace the phenoxy methyl group with bulkier substituents (e.g., tert-butyl) to enhance lipophilicity and target binding .
- Oxazole Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the ring against metabolic degradation .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with target enzymes (e.g., fungal CYP51 for agrochemical applications) .
Q. How can contradictory data on toxicity and efficacy in different models be resolved?
- Methodological Answer : Address discrepancies via:
- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) in mammalian vs. aquatic models .
- Mechanistic Toxicology : Compare oxidative stress markers (e.g., glutathione levels) across species to identify metabolic bottlenecks .
- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of interspecies differences.
Q. What computational approaches are suitable for predicting reactivity and degradation pathways?
- Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods:
- DFT Calculations : Predict hydrolysis rates of the methoxyimino group (B3LYP/6-31G* basis set) .
- MD Simulations : Model solvation effects on oxazole ring stability in aqueous vs. lipid membranes (GROMACS) .
- Degradation Pathway Mapping : Use software like EAWAG-BBD to predict environmental breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
